molecular formula C11H17BrN4O2S B1455905 4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1316219-30-3

4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No. B1455905
M. Wt: 349.25 g/mol
InChI Key: QDECAACCKVRBNJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. For the compound “1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)”, it was found to exhibit effective cytotoxic ability in cell lines, indicating that it might undergo interesting chemical reactions in a biological context .

Scientific Research Applications

Synthesis and Biological Evaluation of Sulfonamide-Derived Compounds

Sulfonamide-derived ligands and their transition metal complexes, including those similar to 4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide, have been synthesized and characterized. These compounds have demonstrated moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011).

Discovery and Optimization of CCR4 Receptor Antagonists

Compounds structurally related to 4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide have been identified as hits in a high-throughput screen (HTS) for CCR4 receptor antagonists. These compounds served as starting points for further optimization, leading to the discovery of bioavailable CCR4 receptor antagonist candidate drugs (Kindon et al., 2017).

VEGFR-2 Inhibition for Anticancer Activity

Novel sulfonamides with a biologically active moiety have been designed and synthesized for their anticancer activity. Among these, certain derivatives showed good activity as cytotoxic agents and were evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, highlighting their potential as anticancer agents (Ghorab et al., 2016).

Hsp90 Inhibition for Cancer Therapy

Structural investigations on compounds similar to 4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide have led to the discovery of novel heat shock protein 90 (Hsp90) inhibitors with moderate to improved activity, contributing to the development of new cancer therapies (Cherfaoui et al., 2016).

properties

IUPAC Name

4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN4O2S/c1-15(2)19(17,18)16-5-3-9(4-6-16)10-7-14-11(12)8-13-10/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDECAACCKVRBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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